1-[(3,4-Difluorophenyl)imino]-1lambda6-thiolan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3,4-Difluorophenyl)imino]-1lambda6-thiolan-1-one is a heterocyclic compound that features a thiolane ring with an imino group and two fluorine atoms attached to a phenyl ring
Preparation Methods
The synthesis of 1-[(3,4-Difluorophenyl)imino]-1lambda6-thiolan-1-one typically involves the reaction of 3,4-difluoroaniline with a thiolane derivative under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the formation of the imino-thiolane structure. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-[(3,4-Difluorophenyl)imino]-1lambda6-thiolan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(3,4-Difluorophenyl)imino]-1lambda6-thiolan-1-one has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent due to its ability to interact with specific biological targets.
Industry: The compound can be used in the development of new materials with unique properties, such as enhanced thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of 1-[(3,4-Difluorophenyl)imino]-1lambda6-thiolan-1-one involves its interaction with molecular targets in biological systems. The imino group can form hydrogen bonds with proteins or nucleic acids, potentially inhibiting their function. The fluorine atoms enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The thiolane ring provides structural stability, allowing the compound to maintain its activity under various conditions.
Comparison with Similar Compounds
1-[(3,4-Difluorophenyl)imino]-1lambda6-thiolan-1-one can be compared with other similar compounds, such as:
1-[(3,4-Dichlorophenyl)imino]-1lambda6-thiolan-1-one: Similar structure but with chlorine atoms instead of fluorine, which may affect its reactivity and biological activity.
1-[(3,4-Difluorophenyl)imino]-1lambda6-thiolan-1-oxide:
1-[(3,4-Difluorophenyl)imino]-1lambda6-thiolan-1-thiol:
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H11F2NOS |
---|---|
Molecular Weight |
231.26 g/mol |
IUPAC Name |
1-(3,4-difluorophenyl)iminothiolane 1-oxide |
InChI |
InChI=1S/C10H11F2NOS/c11-9-4-3-8(7-10(9)12)13-15(14)5-1-2-6-15/h3-4,7H,1-2,5-6H2 |
InChI Key |
GGRBGLOWMVGPQK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCS(=NC2=CC(=C(C=C2)F)F)(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.